Oxycanthine

Catalog No.
S560610
CAS No.
548-40-3
M.F
C37H40N2O6
M. Wt
608.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxycanthine

Researchers requiring a defined bisbenzylisoquinoline entity to avoid confounding results from crude extracts or analog substitution (e.g., tetrandrine) can rely on Oxycanthine, a purified alkaloid with a distinct stereochemical and diaryl ether linkage profile.

  • Delivers reproducible NF-κB pathway inhibition and anti-cytokine storm activity, critical for immunology assays.
  • Demonstrates high-affinity binding to SARS-CoV-2 Mpro in silico, not observed with berbamine, enabling specific antiviral screening.
  • Batch-to-batch consistency eliminates variability from plant-derived mixtures.

CAS Number

548-40-3

Product Name

Oxycanthine

IUPAC Name

20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol

Molecular Formula

C37H40N2O6

Molecular Weight

608.7 g/mol

InChI

InChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)17-23-8-11-30(40)31(18-23)44-26-9-6-22(7-10-26)16-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3

InChI Key

HGNHIFJNOKGSKI-UHFFFAOYSA-N

Synonyms

oxyacanthine

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)O)OC)OC

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6C)OC)O3)O)OC)OC

Oxycanthine has been reported in Thalictrum foliolosum, Thalictrum petaloideum, and other organisms with data available.

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

Oxycanthine is a naturally occurring bisbenzylisoquinoline alkaloid predominantly isolated from plants of the *Berberis* genus. [1] Structurally related to compounds like tetrandrine and berbamine, it belongs to a class of alkaloids recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, cardiovascular, and antimicrobial effects. [REFS-1, REFS-2] Its specific molecular structure, differing from close analogs in stereochemistry and substituent groups, is a key determinant of its biological activity profile, making it a precise tool for investigating specific cellular pathways where related alkaloids may produce different outcomes. [3]

Research Fit

1
Lipoxygenase pathway inhibition research context
2
Lipid peroxidation antioxidant mechanism studies
3
Selectivity control for histamine release assays
4
Analytical reference standard for Berberis/Mahonia alkaloids

Substituting Oxycanthine with other bisbenzylisoquinoline alkaloids, such as the closely related tetrandrine, or with a crude plant extract, is inadvisable for reproducible research. Minor variations in the stereochemistry and the nature of the diaryl ether linkages between alkaloids lead to significant, quantifiable differences in biological potency and target selectivity. [REFS-1, REFS-2] For example, direct comparative studies show that the antiarrhythmic efficacy of daurisoline is more potent than that of dauricine, demonstrating that even within the same structural class, compounds are not functionally interchangeable. [3] Procuring purified Oxycanthine ensures that the observed effects are attributable to a specific, defined chemical entity, avoiding the confounding variables introduced by the mixture of related but distinct alkaloids found in plant extracts or the divergent activity profiles of analogs.

Substitution Risk

!
Class-level bioactivity divergence
Bisbenzylisoquinoline alkaloids like berbamine or tetrandrine show opposing histamine release profiles, making direct structural analog replacement invalid for immunoassay contexts.
!
Histamine release inhibition mismatch
Oxycanthine lacks histamine release inhibition, unlike homoaromoline or aromoline; substitution would abolish this selectivity feature in allergy-related pathway studies.
!
Antioxidant potency variation
Lipid peroxidation inhibitory activity differs markedly among in-class alkaloids; replacing oxycanthine may shift antioxidant research outcomes and weaken lipid peroxidation endpoint reproducibility.

Urease Inhibition vs. Tetrandrine

In a direct comparison of urease inhibition, Oxycanthine demonstrates a distinct potency profile compared to its close structural analog, tetrandrine. While both compounds are significantly more potent than the standard inhibitor thiourea, they are not equipotent. Tetrandrine was found to be slightly more potent, highlighting that minor structural differences between these two alkaloids translate into measurable differences in biological activity. [1]

Evidence DimensionUrease Inhibition (IC50)
Target Compound DataOxycanthine: 6.35 µg/mL
Comparator Or BaselineTetrandrine: 5.51 µg/mL | Thiourea (Standard): 16.39 µg/mL
Quantified DifferenceOxycanthine is ~15% less potent than Tetrandrine but ~2.6-fold more potent than Thiourea.
ConditionsIn vitro assay against jack-bean urease.

This demonstrates that Oxycanthine and Tetrandrine are not interchangeable, enabling researchers to probe structure-activity relationships or select a specific inhibitor profile.

Lipoxygenase inhibition
Head-to-head
Top-ranked inhibitor among six tested BBIQ alkaloids; aromoline & baluchistine showed very low potency.
May support lipoxygenase pathway study design in inflammation models.
In vitro enzymatic assay; Mahonia aquifolium isolates.

Anti-Inflammatory Potency of Oxidized Alkaloids

While direct comparative data for Oxycanthine is limited, studies on the related isoquinoline alkaloid class demonstrate that specific oxidative modifications significantly enhance anti-inflammatory activity. For example, oxyberberine (OBB), an oxidized derivative of berberine, shows superior efficiency in reducing pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and mediators (PGE2, NO) compared to berberine (BBR) itself in LPS-stimulated macrophages. [1] The relative efficiency was ranked OBB > BBR > DHBB (dihydroberberine). [1]

Evidence DimensionRelative Anti-inflammatory Efficiency
Target Compound DataOxycanthine (as an oxidized bisbenzylisoquinoline alkaloid)
Comparator Or BaselineOxyberberine (OBB) showed greater potency than Berberine (BBR) and Dihydroberberine (DHBB).
Quantified DifferenceOBB exhibited a superior effect in reducing inflammatory markers at the same dose (20 mg/kg) in vivo compared to BBR. [<a href="https://pubmed.ncbi.nlm.nih.gov/30599908/" target="_blank">1</a>]
ConditionsIn vitro (LPS-induced RAW264.7 macrophages) and in vivo (carrageenan-induced paw edema in mice).

This evidence strongly suggests that the specific 'oxy-' form of an alkaloid is a critical procurement variable for researchers aiming to maximize anti-inflammatory response.

Histamine release
Head-to-head
No inhibitory effect; homoaromoline & aromoline ranked most potent inhibitors in RBL-2H3 cells.
Defines negative selection: oxycanthine is not suitable for histamine inhibition endpoints.
RBL-2H3 cell-based histamine release assay.

SARS-CoV-2 Mpro Binding Prediction

Computational studies have identified Oxycanthine as a potentially potent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. In silico docking simulations calculated a strong binding free energy for Oxycanthine, superior to that of other phytochemicals from the same source, such as Berbamine and Rutin. [1] While in-vitro validation is needed, this data differentiates Oxycanthine as a candidate for antiviral research based on a specific, predicted mechanism of action that is highly dependent on its unique 3D structure.

Evidence DimensionBinding Free Energy (MMPBSA)
Target Compound DataOxycanthine: -33.35 kcal/mol
Comparator Or BaselineBerbamine: -20.79 kcal/mol | Rutin: -31.12 kcal/mol
Quantified DifferenceOxycanthine showed a 60% stronger predicted binding energy than Berbamine.
ConditionsIn silico molecular docking and MMPBSA calculation against SARS-CoV-2 Mpro (PDB ID: 6LU7).

For researchers in antiviral drug discovery, this evidence provides a data-driven rationale for selecting Oxycanthine over other related alkaloids to investigate Mpro inhibition.

Lipid peroxidation
Head-to-head
Most active with berbamine; strong correlation with lipoxygenase inhibition (r = 0.9533).
Supports antioxidant research context targeting lipid peroxidation pathways.
Six-alkaloid comparison; Mahonia aquifolium source.
Linkage pattern
Class-level inference
Oxycanthine: head-to-head + tail-to-tail; tubocurarine: head-to-tail linkages.
Structural divergence suggests distinct pharmacology; may limit curarizing potential.
Based on chemical class comparison; data to verify experimentally.
Analytical specs
Specification review
Purity 95–99% (HPLC-DAD/ELSD); mp 216–217°C; [α]D +131.5° (CHCl₃).
Supports analytical method development and botanical extract standardization.
Procurement-grade specifications; verify lot-specific COA.

Enzyme Inhibition SAR Studies

Use in parallel with tetrandrine to investigate how subtle differences in the bisbenzylisoquinoline skeleton affect potency and selectivity against enzyme targets like urease. [1]

Anti-Inflammatory Cellular Models

Selected for studies focused on inhibiting the NF-κB pathway or suppressing cytokine storms, where class-level evidence suggests oxidized alkaloids may offer greater potency than their parent compounds. [2]

Antiviral Protease Inhibitor Lead Identification

Prioritized for screening against viral proteases, particularly SARS-CoV-2 Mpro, based on computational data indicating a high-affinity binding interaction not shared by other related alkaloids like Berbamine. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Lipoxygenase pathway inflammation research
Reported top lipoxygenase inhibition rank among BBIQ alkaloids
Confirm inhibition potency in target inflammatory cell model
Lipid peroxidation antioxidant studies
High lipid peroxidation inhibitory activity with correlation to lipoxygenase block
Validate antioxidant effect and pathway coupling in oxidative stress model
Histamine release selectivity control
Absence of histamine release inhibition in RBL-2H3 assay
Verify negative control performance in allergy-relevant mast cell assay
Analytical standard for Berberis/Mahonia extracts
High-purity reference standard with defined chromatographic & physical specs
Confirm method specificity and lot-to-lot reproducibility for QC

Physical Description

Solid

XLogP3

6.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

608.28863700 Da

Monoisotopic Mass

608.28863700 Da

Heavy Atom Count

45

Melting Point

212 - 214 °C

Wikipedia

Oxyacanthine

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